REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:21])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)=[C:7]([N+:18]([O-])=O)[CH:6]=1)[CH3:2]>C(OCC)(=O)C.CO.[Pd]>[CH2:1]([O:3][C:4](=[O:21])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]2)=[C:7]([NH2:18])[CH:6]=1)[CH3:2]
|
Name
|
|
Quantity
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5.84 g
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Type
|
reactant
|
Smiles
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C(C)OC(C1=CC(=C(C=C1)NC1CCCCC1)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
resulting in a dark purple solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ether-hexane
|
Type
|
CUSTOM
|
Details
|
The mother liquid was evaporated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |